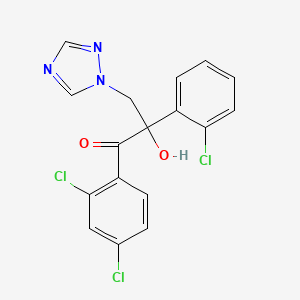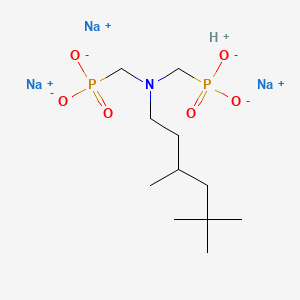
Arachidyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arachidyl benzoate is an ester compound formed from arachidyl alcohol and benzoic acid. It is commonly used in the cosmetic industry due to its emollient properties, which help to soften and smooth the skin. This compound is known for its stability and ability to enhance the texture and feel of cosmetic products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Arachidyl benzoate can be synthesized through the esterification reaction between arachidyl alcohol and benzoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction conditions often include temperatures ranging from 60°C to 100°C and may require several hours to complete.
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Arachidyl benzoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves breaking the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of arachidyl alcohol and benzoic acid. Transesterification involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Common Reagents and Conditions:
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide), temperatures around 50°C to 80°C.
Transesterification: Alcohol (e.g., methanol), acid or base catalyst, temperatures around 60°C to 100°C.
Major Products Formed:
Hydrolysis: Arachidyl alcohol and benzoic acid.
Transesterification: A new ester and alcohol, depending on the reactants used.
Applications De Recherche Scientifique
Arachidyl benzoate has various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a model compound in studies of esterification and hydrolysis reactions.
- Employed in the synthesis of other esters and organic compounds.
Biology:
- Investigated for its role in lipid metabolism and interactions with biological membranes.
- Studied for its potential effects on skin barrier function and hydration.
Medicine:
- Explored for its potential use in topical formulations for skin conditions.
- Evaluated for its biocompatibility and safety in pharmaceutical applications.
Industry:
- Widely used in cosmetics and personal care products as an emollient and texture enhancer.
- Utilized in the formulation of lotions, creams, and other skincare products.
Mécanisme D'action
The mechanism of action of arachidyl benzoate primarily involves its interaction with the skin’s lipid barrier. As an emollient, it helps to fill in the gaps between skin cells, enhancing the skin’s barrier function and reducing water loss. This results in smoother, softer skin with improved hydration. The compound’s stability and non-irritating properties make it suitable for use in various cosmetic formulations.
Comparaison Avec Des Composés Similaires
Arachidyl Alcohol: A fatty alcohol used in cosmetics for its emollient properties.
Benzoic Acid Esters: A group of compounds with similar ester structures, used in various applications.
Other Fatty Acid Esters: Compounds like cetyl palmitate and stearyl stearate, used in cosmetics for their emollient and texture-enhancing properties.
Uniqueness: Arachidyl benzoate stands out due to its specific combination of arachidyl alcohol and benzoic acid, providing a unique balance of stability, emollient properties, and compatibility with other cosmetic ingredients. Its ability to enhance the texture and feel of products while maintaining skin hydration makes it a valuable ingredient in the cosmetic industry.
Propriétés
Numéro CAS |
103098-99-3 |
|---|---|
Formule moléculaire |
C27H46O2 |
Poids moléculaire |
402.7 g/mol |
Nom IUPAC |
icosyl benzoate |
InChI |
InChI=1S/C27H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25-29-27(28)26-23-20-19-21-24-26/h19-21,23-24H,2-18,22,25H2,1H3 |
Clé InChI |
ZOXDMWXCEJSYMY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[2-(Diethylamino)ethoxy]ethyl 2-(4-isobutylphenyl)butyrate](/img/structure/B12690366.png)
![4-[[4-[(4-Hydroxy-3-methylphenyl)azo]phenyl]azo]-m-cresol](/img/structure/B12690371.png)



![2-[(Z)-1-chloropropan-2-ylideneamino]guanidine;hydrochloride](/img/structure/B12690393.png)
